4-Bromo-2,5-difluorobenzonitrile
Description
Significance of Halogenated Benzonitriles in Advanced Organic Synthesis and Materials Science
Halogenated benzonitriles are a class of organic compounds that have become indispensable in the fields of organic synthesis and materials science. The presence of halogen atoms and a nitrile group on the benzene (B151609) ring imparts unique electronic properties and reactivity to these molecules. cymitquimica.com The introduction of halogens can significantly influence a molecule's biological activity, making these compounds particularly interesting in medicinal chemistry. cymitquimica.com
In organic synthesis, the halogen atoms serve as versatile handles for a wide array of chemical reactions, including nucleophilic aromatic substitution and cross-coupling reactions. The nitrile group, with its inherent polarity, can participate in hydrogen bonding and can be transformed into other functional groups, such as amines or carboxylic acids. cymitquimica.com This dual reactivity makes halogenated benzonitriles powerful intermediates for constructing complex molecular architectures found in pharmaceuticals and agrochemicals.
Furthermore, in materials science, the incorporation of halogenated benzonitriles into polymers and liquid crystals can enhance their properties. The specific arrangement of halogens can influence the material's thermal stability, liquid crystalline behavior, and electronic characteristics. The study of cyano-halogen interactions is crucial for understanding and designing the crystal structures of these materials. acs.org
Historical Context and Evolution of Research on Fluorinated Benzonitrile (B105546) Derivatives
The exploration of fluorinated organic compounds has a rich history, driven by the unique properties that fluorine atoms impart to molecules. Due to the high strength of the carbon-fluorine bond, fluorinated compounds often exhibit enhanced stability and unique physicochemical properties. mdpi.com This has led to their widespread use in pharmaceuticals, agrochemicals, and advanced materials. mdpi.comnih.gov
Early research into fluorinated aromatics laid the groundwork for the synthesis and study of more complex derivatives like fluorinated benzonitriles. The development of selective fluorination techniques has been a key area of research, enabling chemists to introduce fluorine atoms at specific positions on an aromatic ring. beilstein-journals.org
Over the years, the focus has shifted towards understanding the intricate effects of fluorine substitution on molecular properties. For instance, the position of fluorine atoms on the benzonitrile ring can significantly alter the compound's ionization energy and vibrational spectra. mdpi.com The development of sophisticated spectroscopic techniques has allowed for a deeper understanding of the structure and behavior of these molecules in their excited and cationic states. mdpi.com The synthesis of various fluorinated benzonitrile isomers, such as 4-bromo-2,6-difluorobenzonitrile (B47616) and 4-bromo-2,3-difluorobenzonitrile, has further expanded the toolbox for chemists, offering a range of building blocks with distinct reactivity profiles. nih.govnih.govchemicalbook.com
Current Research Frontiers and Unresolved Challenges Pertaining to 4-Bromo-2,5-difluorobenzonitrile
Current research on this compound is actively exploring its potential in various applications. It serves as a crucial intermediate in the synthesis of GPR119 agonists and selective NaV1 inhibitors, highlighting its importance in medicinal chemistry. chemicalbook.com The compound's reactivity in nucleophilic aromatic substitution and reduction reactions is a key area of investigation.
However, challenges remain in the synthesis and application of this compound. One significant hurdle is achieving high regioselectivity during the bromination of 2,5-difluorobenzonitrile (B1295057) to produce the desired 4-bromo isomer. Researchers are exploring the use of mild brominating agents and Lewis acids to optimize this reaction and minimize the formation of unwanted byproducts. Discrepancies in reported reaction yields also present a challenge, which may be attributed to factors such as the purity of starting materials and variations in workup protocols.
Furthermore, while the compound's utility as a synthetic intermediate is well-established, a deeper understanding of its mechanism of action in biological systems and its full potential in materials science is still evolving. The development of more efficient and environmentally friendly synthetic routes is also an ongoing area of research. google.com
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,5-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEQHIRFLYNDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566548 | |
| Record name | 4-Bromo-2,5-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133541-45-4 | |
| Record name | 4-Bromo-2,5-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,5-difluorobenzonitrile | |
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Advanced Synthetic Methodologies for 4 Bromo 2,5 Difluorobenzonitrile
Strategic Design of Synthetic Pathways Towards 4-Bromo-2,5-difluorobenzonitrile
The efficient construction of the target molecule relies on a strategic approach to bond formation and functional group introduction. Chemists employ several overarching strategies, including convergent and divergent syntheses, to optimize the assembly of complex molecules like this compound.
Convergent and Divergent Synthetic Approaches
Synthetic strategies can be broadly categorized as linear, convergent, or divergent. While a linear synthesis builds a molecule step-by-step from a single starting material, convergent and divergent approaches offer greater efficiency and versatility.
Conversely, a divergent synthesis begins with a common intermediate that is subsequently elaborated into a library of structurally related compounds. scienceinfo.comresearchgate.net This is particularly useful in medicinal chemistry for creating multiple analogs for structure-activity relationship studies. For instance, starting from 2,5-difluorobenzonitrile (B1295057), a divergent approach could be used to introduce different halogens at the 4-position, yielding 4-bromo, 4-chloro, and 4-iodo analogs for comparative analysis. The precursor-based methods discussed below can be viewed as components of these broader strategic frameworks.
Precursor-Based Synthesis and Derivatization Strategies
The most common and practical syntheses of this compound rely on the modification of carefully chosen precursors. These methods focus on introducing the final functional group, typically the nitrile or the bromine atom, onto a pre-existing substituted benzene (B151609) ring.
A well-established route to aromatic nitriles is the conversion of the corresponding benzaldehyde. This one-carbon extension is advantageous as it avoids the use of highly toxic cyanide salts in the final step. The synthesis of this compound can be achieved from its aldehyde precursor, 4-Bromo-2,5-difluorobenzaldehyde (B1291445).
The transformation typically involves the in-situ formation of an aldoxime, which is then dehydrated to the nitrile. A common reagent for this conversion is hydroxylamine (B1172632), often in the form of hydroxylamine hydrochloride or hydroxylamine-O-sulfonic acid, in various solvent systems. orgchemres.orgresearchgate.net The reaction proceeds via nucleophilic attack of the hydroxylamine on the aldehyde's carbonyl carbon, followed by elimination of water to yield the nitrile. Formic acid is sometimes used as both a solvent and a catalyst in this type of transformation. rsc.org
| Precursor | Reagents | Key Features |
|---|---|---|
| 4-Bromo-2,5-difluorobenzaldehyde | Hydroxylamine-O-sulfonic acid | Direct conversion in acidic water, environmentally benign. researchgate.net |
| 4-Bromo-2,5-difluorobenzaldehyde | Hydroxylamine hydrochloride, Ferric hydrogen sulfate | Heterogeneous catalyst, high yields, recyclable catalyst. orgchemres.org |
| 4-Bromo-2,5-difluorobenzaldehyde | Hydroxylamine hydrochloride, Formic Acid | Formic acid can act as both solvent and dehydrating agent. rsc.org |
Another important pathway involves the dehydration of a benzamide (B126) derivative. This route is particularly useful if the corresponding benzoic acid is readily available. The synthesis starts with 4-bromo-2,5-difluorobenzoic acid, which is first converted to 4-bromo-2,5-difluorobenzamide. This is typically achieved by treating the benzoic acid with a chlorinating agent like thionyl chloride to form the acyl chloride, followed by reaction with ammonia.
The subsequent dehydration of the primary amide is the key step to forming the nitrile group. This is accomplished using powerful dehydrating agents. Phosphoryl chloride (POCl₃) and cyanuric chloride are effective reagents for this transformation, smoothly converting the amide to the desired nitrile.
| Precursor | Reagents | Key Features |
|---|---|---|
| 4-Bromo-2,5-difluorobenzamide | Phosphoryl chloride (POCl₃) | A common and effective method for amide dehydration. |
| 4-Bromo-2,5-difluorobenzamide | Cyanuric chloride, DMF | Mild conditions, high yield reported for related isomers. chemicalbook.com |
A highly strategic approach involves the direct bromination of 2,5-difluorobenzonitrile. The success of this method hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction. The substituents on the benzene ring direct the incoming electrophile (Br+) to a specific position.
In 2,5-difluorobenzonitrile, the fluorine atoms are ortho, para-directing, while the nitrile group (-CN) is a meta-directing deactivator. The positions ortho and para to the fluorine at C2 are C1, C3, and C6. The positions ortho and para to the fluorine at C5 are C4 and C6. The position meta to the nitrile group at C1 is C3. The combined directing effects strongly favor substitution at the C4 position, which is para to the C5-fluorine and ortho to the C2-fluorine, and is not sterically hindered.
This regioselective bromination is typically carried out using N-bromosuccinimide (NBS) as the brominating agent, often with a Lewis acid or a radical initiator to facilitate the reaction. organic-chemistry.org
| Precursor | Reagents | Key Features |
|---|---|---|
| 2,5-Difluorobenzonitrile | N-Bromosuccinimide (NBS), Lewis acid (e.g., FeCl₃) | High regioselectivity for the 4-position due to directing group effects. |
| 2,5-Difluorobenzonitrile | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) | Alternative conditions for controlled monobromination. |
While not the most direct precursor for the 2,5-difluoro isomer, synthetic strategies starting from other commercially available isomers like 3,5-difluorobromobenzene are documented for producing related compounds, illustrating versatile synthetic manipulations. For instance, a patented method describes the synthesis of the isomer 4-bromo-2,6-difluorobenzonitrile (B47616) starting from 3,5-difluorobromobenzene. google.comfluoromart.com
This multi-step process involves an initial lithiation of the starting material, followed by formylation (introduction of a -CHO group) using N,N-dimethylformamide (DMF) to produce 4-bromo-2,6-difluorobenzaldehyde. This aldehyde is then converted to the final nitrile product using methods similar to those described in section 2.1.2.1, such as reaction with hydroxylamine hydrochloride in formic acid. google.com Although this specific pathway yields a different isomer, it demonstrates the utility of difluorobromobenzene cores in constructing complex halogenated benzonitriles through a sequence of lithiation, formylation, and nitrile formation.
| Precursor | Key Intermediates | Synthetic Steps | Target Isomer |
|---|
Catalytic Systems in the Synthesis of this compound
The synthesis of this compound and related aryl nitriles heavily relies on the use of sophisticated catalytic systems. These catalysts are crucial for achieving high efficiency and selectivity in key bond-forming steps, particularly the introduction of the nitrile group (cyanation).
Transition metal catalysis is a cornerstone for the synthesis of aryl nitriles from aryl halides. nih.gov The conversion of a halogenated aromatic precursor to this compound is typically achieved through a cyanation reaction mediated by copper or palladium complexes. nih.govorganic-chemistry.org
Copper-mediated cyanations are a practical and widely used method. nih.gov For example, the reaction of 3,4-dichlorobromobenzene with cuprous cyanide in a solvent like DMF can produce 3,4-dichlorobenzonitrile, demonstrating the conversion of an aryl bromide to an aryl nitrile. google.com Innovations in this area include the use of a combination of ammonium (B1175870) bicarbonate and DMF as a non-toxic cyanide source with a copper mediator. nih.gov Extremely mild conditions have also been developed, such as a copper(I)-phenanthroline complex that facilitates the cyanation of aryl halides at room temperature in minutes. nih.gov
Palladium-catalyzed cyanations offer an alternative with high efficiency, often at low catalyst loadings. organic-chemistry.org These reactions can utilize various cyanide sources, including potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic alternative to reagents like KCN or NaCN. organic-chemistry.org The choice of ligands, such as CM-phos, is critical for catalyst performance, enabling reactions to proceed at temperatures as low as 70°C. organic-chemistry.org
| Catalyst System | Cyanide Source | Key Features | Typical Substrates | Reference |
|---|---|---|---|---|
| Copper(I) Iodide (CuI) | Ammonium Bicarbonate / DMF | Practical and safe cyanide source combination. | Aryl Halides | nih.gov |
| Cu(MeCN)₄PF₆ / 1,10-phenanthroline | [¹¹C]HCN | Extremely mild conditions (room temp, 5 min); suitable for radiolabeling. | Aryl Halides, Aryl Diazonium Salts | nih.gov |
| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Ligand-free, non-toxic cyanide source. | Aryl Bromides | organic-chemistry.org |
| Pd/CM-phos | Potassium Cyanide (KCN) | Efficient at lower temperatures (70°C). | Aryl Chlorides | organic-chemistry.org |
| Cuprous Cyanide (CuCN) | Cuprous Cyanide (CuCN) | Direct cyanation of aryl bromides. | 3,4-Dichlorobromobenzene | google.com |
Recent research has expanded the toolkit for C-C and C-N bond formation beyond traditional palladium and copper systems. Manganese-based catalysts, for example, have emerged as effective for the α-alkylation of nitriles with alcohols, a C-C bond-forming reaction proceeding via a hydrogen auto-transfer mechanism. beilstein-journals.org While not directly applied to the target molecule's synthesis, this demonstrates the potential of earth-abundant metals in constructing complex carbon skeletons. beilstein-journals.org
The efficiency of these catalytic systems is highly dependent on the electronic nature of the substrates. The electron-withdrawing effects of the fluorine and bromine substituents on the benzonitrile (B105546) ring influence the reactivity of the molecule in subsequent coupling reactions. The development of catalytic systems that can overcome the challenges posed by fluorinated substrates is a primary goal in this field. nih.gov
Optimization of Reaction Conditions and Process Parameters
Optimizing reaction conditions such as solvent, temperature, and pressure is critical for maximizing yield and purity while ensuring process safety and scalability.
The choice of solvent plays a pivotal role in the synthesis of this compound and its precursors, influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself.
Polar aprotic solvents are commonly employed. N,N-Dimethylformamide (DMF) is frequently used in cyanation reactions, as it effectively dissolves the reactants and catalyst complexes. google.comchemicalbook.com Tetrahydrofuran (THF) is another common choice, particularly in reactions involving organometallic intermediates like n-butyllithium at low temperatures. chemicalbook.comgoogle.com Dichloromethane (B109758) (CH₂Cl₂) and diethyl ether are often used for workup and extraction procedures. chemicalbook.comchemicalbook.com
More recently, greener and more efficient solvent systems have been explored. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate, have been shown to be highly effective solvents for nucleophilic aromatic substitution (Halex reactions), increasing yield and lowering the required reaction temperature compared to traditional organic solvents. researchgate.net Another environmentally benign approach is the use of water as a solvent. One-pot syntheses of aryl nitriles from aromatic aldehydes have been successfully conducted in a formic acid-water solution, minimizing pollution from organic solvents. nih.gov
| Solvent | Reaction Step/Type | Function/Influence | Reference |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Cyanation | Polar aprotic solvent, dissolves reactants and catalysts. | google.comchemicalbook.com |
| Tetrahydrofuran (THF) | Lithiation / Aldehyde Formation | Aprotic ether, suitable for organometallic reagents at low temperatures. | chemicalbook.comgoogle.com |
| Water / Formic Acid | Nitrile formation from aldehyde | Green solvent system, minimizes organic waste. | nih.gov |
| Ionic Liquids (e.g., [bmim][BF₄]) | Nucleophilic Aromatic Substitution (Halex) | Increases reaction rate and yield, allows lower temperatures. | researchgate.net |
| Diethyl Ether / Chloroform | Extraction / Workup | Standard solvents for isolating the product from aqueous phases. | chemicalbook.com |
Temperature and pressure are critical parameters that must be carefully controlled throughout the synthesis. The optimal temperature for a given step is a balance between achieving a practical reaction rate and minimizing the formation of impurities or decomposition of the product. Many synthetic steps for preparing this compound and its precursors require specific temperature regimes.
For instance, the formation of organolithium intermediates via halogen-metal exchange is typically carried out at very low temperatures, such as -78°C, to prevent side reactions. chemicalbook.com In contrast, cyanation reactions often require elevated temperatures to proceed at a reasonable rate; a range of 100-150°C is common for copper cyanide-mediated reactions, though temperatures above 130°C can lead to an increase in impurities. google.com Other synthetic routes may involve refluxing for extended periods, for example, for 10 hours at normal pressure to convert an aldehyde intermediate to the final nitrile. google.com However, some modern catalytic systems are designed to operate under much milder conditions, even at room temperature, which improves the energy efficiency and safety profile of the process. nih.gov It is also noted that for some compounds, heating may cause an explosion, highlighting the critical need for precise temperature control. ambeed.com
| Reaction Step | Temperature | Pressure | Rationale/Observation | Reference |
|---|---|---|---|---|
| Lithiation with n-BuLi | -78 °C | Atmospheric | Prevents decomposition of the organolithium intermediate. | chemicalbook.com |
| Amide to Nitrile Conversion | 0 °C | Atmospheric | Controlled reaction to form the nitrile group. | chemicalbook.com |
| CuCN Cyanation | 100-150 °C (Optimal: 110-130 °C) | Atmospheric | Higher temperatures increase reaction rate, but >130°C increases impurities. | google.com |
| Aldehyde to Nitrile (Reflux) | Reflux (e.g., ~100 °C) | Normal | Sustained heating to drive the dehydration reaction to completion. | google.com |
| Cu-Mediated Radiocyanation | Room Temperature | Ambient | Highly active catalyst allows for extremely mild conditions. | nih.gov |
Isolation and Purification Techniques for Synthetic Intermediates and Final Product
Purification of Synthetic Intermediates
The quality of the starting materials and intermediates directly impacts the outcome of the synthesis. Common intermediates in the pathways leading to this compound include substituted benzoic acids and benzaldehydes.
One key intermediate, 4-bromo-2,5-difluorobenzoic acid , is often purified through a multi-step extractive workup. After synthesis, the reaction mixture is typically acidified, and the product is extracted into an organic solvent like diethyl ether. The combined organic extracts are then washed with water and brine. To further purify, the product is extracted from the organic phase into a basic aqueous solution, such as saturated sodium bicarbonate. This aqueous layer is then washed with a different organic solvent (e.g., methylene (B1212753) chloride) to remove non-acidic impurities before being re-acidified with hydrochloric acid to precipitate the purified benzoic acid. The final solid is then extracted back into diethyl ether, dried over magnesium sulfate, and concentrated under reduced pressure. chemicalbook.com
A significant challenge in the synthesis of related intermediates, such as 5-bromo-2,4-difluorobenzoic acid , is the removal of the corresponding di-bromo impurity (e.g., 3,5-dibromo-2,4-difluorobenzoic acid). Standard recrystallization may be insufficient for achieving high purity without significant yield loss. google.com An advanced purification strategy involves converting the crude solid acid product into its corresponding liquid ester (e.g., methyl or ethyl ester) via esterification. This allows for the efficient separation of the mono- and di-brominated esters by distillation. Following distillation, the purified ester is hydrolyzed back to the highly pure carboxylic acid, achieving purities greater than 99.5%. google.com
For aldehyde intermediates like 4-amino-3-bromo-2,5-difluorobenzaldehyde , purification is effectively achieved using column chromatography. Research has shown that dry-column chromatography on silica (B1680970) gel with dichloromethane as the eluent can successfully purify the crude product. prepchem.com
The table below summarizes purification strategies for key synthetic intermediates.
Table 1: Purification Strategies for Key Synthetic Intermediates
| Intermediate Compound | Purification Technique(s) | Reagents/Solvents | Purity Achieved | Reference |
|---|---|---|---|---|
| 4-Bromo-2,5-difluorobenzoic acid | Acid-base extraction | Diethyl ether, sodium bicarbonate, hydrochloric acid, magnesium sulfate | Not specified | chemicalbook.com |
| 5-Bromo-2,4-difluorobenzoic acid | Esterification, distillation, hydrolysis | Methanol/Ethanol, sodium hydroxide, sulfuric acid | >99.5% | google.com |
| 4-Amino-3-bromo-2,5-difluorobenzaldehyde | Dry-column chromatography | Silica gel, dichloromethane | Not specified (yield 66%) | prepchem.com |
| 4-Amino-3,5-difluorobenzonitrile | Extraction, washing, crystallization | Ethyl acetate, ammonium hydroxide, water, brine, sodium sulfate, dichloromethane | Not specified | iucr.orgresearchgate.net |
Isolation and Purification of this compound
The final isolation and purification of this compound typically involves a combination of extraction and either column chromatography or crystallization.
In syntheses where this compound is produced from the corresponding benzamide, a common workup involves treating the reaction mixture with diethyl ether and ice-water. The product is extracted into the ether layer, which is then washed sequentially with saturated aqueous sodium hydrogen carbonate and brine. The organic layer is dried, and the solvent is removed by evaporation in vacuo to yield the final product. chemicalbook.com
When synthesized from 4-Bromo-2,5-difluorobenzaldehyde, the crude product can be purified by column chromatography. After an initial extraction with ethyl acetate and drying over sodium sulfate, the concentrated residue is purified on a silica gel column using a solvent system such as 2% ethyl acetate in hexane. ambeed.com
Crystallization is another powerful technique for purifying the final product and its precursors. For related compounds, crystallization from a solvent like dichloromethane by slow evaporation has been used to obtain high-purity crystals suitable for X-ray diffraction studies. iucr.orgresearchgate.net In other cases, a crystalline product can be obtained with high purity (e.g., 99.8%) by filtering the precipitated solid, washing it with a specific solvent mixture like acetonitrile/water, and drying it under reduced pressure. googleapis.com
The table below details common isolation and purification methods for the final product.
Table 2: Isolation and Purification Methods for this compound
| Precursor | Purification Technique(s) | Reagents/Solvents | Purity Achieved | Reference |
|---|---|---|---|---|
| 4-Bromo-2,5-difluorobenzamide | Extraction, washing, evaporation | Diethyl ether, ice-water, sodium hydrogen carbonate, brine | Not specified | chemicalbook.com |
| 4-Bromo-2,5-difluorobenzaldehyde | Extraction, column chromatography | Ethyl acetate, sodium sulfate, silica gel, hexane | Not specified (yield 37%) | ambeed.com |
Chemical Reactivity and Derivatization of 4 Bromo 2,5 Difluorobenzonitrile
Exploration of Electrophilic and Nucleophilic Aromatic Substitution Patterns
The electron-deficient nature of the benzene (B151609) ring in 4-bromo-2,5-difluorobenzonitrile generally deactivates it towards electrophilic aromatic substitution. The strong electron-withdrawing effects of the nitrile (-CN) and fluorine (-F) substituents significantly reduce the ring's nucleophilicity, making reactions with electrophiles challenging.
Conversely, the compound is highly activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing groups stabilize the negative charge of the Meisenheimer complex, a key intermediate in the SNAr mechanism. The bromine atom, being a good leaving group, is susceptible to replacement by a variety of nucleophiles. The positions ortho and para to the activating nitrile group are the most likely sites for nucleophilic attack. In this molecule, the bromine at position 4 is para to the nitrile group and is further activated by the ortho fluorine at position 5. Nucleophilic substitution can also potentially occur at the positions bearing the fluorine atoms.
Transformations Involving the Nitrile Functional Group
The nitrile functional group is a versatile handle for a variety of chemical transformations, providing a gateway to other important functional groups. Common reactions include hydrolysis to a carboxylic acid or complete reduction to a primary amine. chemistrysteps.com Hydrolysis can be achieved under acidic or basic conditions, yielding 4-bromo-2,5-difluorobenzoic acid. For reduction to the corresponding benzylamine, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed. chemistrysteps.com
A particularly useful transformation of the nitrile group is its partial reduction to an aldehyde. This can be accomplished using specific reducing agents under controlled conditions to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to isolate the aldehyde. chemistrysteps.com The mechanism involves the formation of an intermediate imine, which is then hydrolyzed during aqueous workup to yield 4-bromo-2,5-difluorobenzaldehyde (B1291445). libretexts.orgmasterorganicchemistry.com This method provides a direct route to the aldehyde, which is a valuable intermediate for further synthetic elaborations. masterorganicchemistry.com
Table 1: Common Transformations of the Nitrile Group
| Starting Material | Reagent(s) | Product | Functional Group Transformation |
|---|---|---|---|
| This compound | H₃O⁺, Δ | 4-Bromo-2,5-difluorobenzoic acid | Nitrile → Carboxylic Acid |
Reactivity of the Bromine Substituent in Cross-Coupling and Other Coupling Reactions
The carbon-bromine bond in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The electron-withdrawing environment created by the nitrile and fluorine substituents polarizes the C-Br bond, which can enhance the rate of oxidative addition to a low-valent metal catalyst (e.g., palladium(0)), a critical step in many cross-coupling cycles. chemistrysteps.com
This reactivity makes the compound a valuable building block in reactions such as:
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
Stille Coupling: Coupling with organostannanes.
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
Cyantion: Introduction of a nitrile group using a cyanide source.
These reactions provide powerful methods for elaborating the molecular structure, attaching complex fragments at the 4-position.
Table 2: Potential Cross-Coupling Reactions at the Bromine Position
| Reaction Name | Coupling Partner | Catalyst/Reagents (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | 4-Aryl-2,5-difluorobenzonitrile |
| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 4-Aryl/Alkenyl-2,5-difluorobenzonitrile |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | 4-(Dialkylamino)-2,5-difluorobenzonitrile |
| Sonogashira | R-C≡CH | Pd/Cu catalysts, Base | 4-Alkynyl-2,5-difluorobenzonitrile |
Impact of Fluorine Substituents on Reaction Selectivity, Regiochemistry, and Rate
Fluorine is the most electronegative element, and its primary electronic influence on the aromatic ring is a strong electron-withdrawing inductive effect (-I). nih.gov This effect decreases the electron density of the π-system, which, as mentioned, deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution. chemistrysteps.com The stabilization of negative charge in transition states is a key consequence of this inductive pull. nih.gov
While fluorine possesses lone pairs that can be donated to the aromatic ring via a positive mesomeric or resonance effect (+M), this effect is generally considered weaker than its powerful inductive effect, especially for halogens. nih.gov The net result is that fluorine atoms act as deactivating groups in electrophilic substitution but can be ortho-, para-directing (a common trait of halogens). However, in a molecule already heavily influenced by the nitrile group, the primary role of the fluorines is to enhance the ring's electrophilicity and influence the sites of nucleophilic attack.
Sterically, the fluorine atom is relatively small (van der Waals radius of ~1.47 Å), only slightly larger than hydrogen (~1.20 Å). Therefore, it often imparts minimal steric hindrance compared to bulkier substituents. chemistrysteps.com This allows reagents to approach the aromatic ring and catalytic centers with relative ease. chemistrysteps.com
However, the high electron density of fluorine's lone pairs can lead to electrostatic repulsion with incoming nucleophiles, which can be considered a form of steric hindrance that may slow reaction rates. In the context of metal-catalyzed reactions involving fluorinated benzonitriles, the steric profile around the coordination site is crucial. While a single fluorine atom may not be significantly hindering, the presence of multiple substituents can collectively influence the geometry and accessibility of the reactive centers. libretexts.org For instance, studies on related fluorinated benzonitriles have shown that ortho-fluoro substituents can have a significant impact on the stability of reaction intermediates, which is attributed to a combination of steric and electronic effects. masterorganicchemistry.com
Mechanistic Investigations of Reactions Involving 4 Bromo 2,5 Difluorobenzonitrile
Elucidation of Carbon-Carbon Bond Activation Processes in Fluorinated Benzonitriles
The activation of the typically robust carbon-carbon (C-C) bond between the aromatic ring and the nitrile group (C–CN) in benzonitriles is a challenging yet synthetically valuable transformation. Research into fluorinated benzonitriles has revealed that the position and number of fluorine substituents significantly influence the thermodynamics and kinetics of C–CN bond activation.
Studies using zerovalent nickel complexes, such as [Ni(dippe)] (dippe = 1,2-bis(diisopropylphosphino)ethane), have been instrumental in elucidating these effects. acs.org The general process involves the initial formation of an η²-nitrile complex, which then undergoes oxidative addition to cleave the C–CN bond, yielding a nickel(II) aryl cyanide complex. acs.org
The reaction pathway can be summarized as: [Ni(dippe)] + Fx-C6H(5-x)CN → (dippe)Ni(η²-Fx-C6H(5-x)CN) → (dippe)Ni(Fx-C6H(4-x))(CN)
Investigations into various fluorinated benzonitriles have shown that the stability of the C–C bond activation product is highly dependent on the substitution pattern. Specifically, the presence of ortho-fluorine substituents has a profound stabilizing effect on the product. acs.org For instance, the C–CN bond activation of 2,6-difluorobenzonitrile (B137791) proceeds to completion, whereas for 3,5-difluorobenzonitrile, an equilibrium is established. acs.org Thermodynamic parameters determined from Van't Hoff plots for 3-fluoro- and 4-fluorobenzonitrile (B33359) highlight the subtle energetic differences. acs.org
| Compound | Solvent | ΔH (kcal/mol) | ΔS (cal/mol·K) |
|---|---|---|---|
| 3-Fluorobenzonitrile | THF-d8 | -1.8 ± 0.1 | -4.0 ± 0.4 |
| 3-Fluorobenzonitrile | Toluene-d8 | -2.9 ± 0.1 | -6.9 ± 0.4 |
| 4-Fluorobenzonitrile | THF-d8 | -1.2 ± 0.1 | -3.1 ± 0.3 |
| 4-Fluorobenzonitrile | Toluene-d8 | -2.1 ± 0.1 | -5.6 ± 0.3 |
This table is based on experimental data for the equilibrium between the η²-nitrile complex and the C–CN bond activation product for 3-fluoro- and 4-fluorobenzonitrile. acs.org
The stability of the C-C bond activation products is strongly influenced by the number of ortho-fluorine substituents, with a stabilization of approximately -6.6 kcal/mol per ortho-F, while meta-fluorine substituents contribute only a slight stabilization of about -1.8 kcal/mol. acs.org This ortho-fluoro effect is critical for designing selective C-C bond activation strategies. acs.org While direct studies on 4-bromo-2,5-difluorobenzonitrile are not detailed, the principles derived from its isomers and related compounds suggest that the fluorine at the 2-position would significantly facilitate C-CN bond cleavage.
Alternative mechanisms for C-C bond activation exist, such as those proceeding via β-carbon elimination from an alkyl-palladium intermediate, which represents a different strategic approach to cleaving strong covalent bonds. nih.gov
Electron Transfer Mechanisms in the Chemical Transformations of Fluorinated Benzonitrile (B105546) Derivatives
Electron transfer (ET) is a fundamental step in many chemical transformations of fluorinated benzonitriles. These processes can initiate radical-based reaction cascades, leading to novel functionalizations. Photoredox catalysis, in particular, has emerged as a powerful tool for activating these compounds.
In one studied mechanism, a photocatalyst (PDI) is excited by light and undergoes a single-electron transfer (SET) to an aryl fluoride (B91410), such as 2,4-difluorobenzonitrile, to generate a radical anion. unimi.it This radical anion can then undergo further reactions. The process is sensitive to competition between productive reactions and back electron transfer (BET), where the electron is returned to the catalyst, quenching the reaction. unimi.it The efficiency of such transformations can be limited by BET, as observed in reactions where the cleavage of a C-Cl bond is in competition with this non-productive pathway. unimi.it
The general scheme for such an electron transfer-initiated process is:
Photoexcitation: Catalyst → Catalyst*
Single Electron Transfer (SET): Catalyst* + Ar-F → [Catalyst]⁺• + [Ar-F]⁻•
Reaction of Radical Anion: [Ar-F]⁻• → Products
Back Electron Transfer (BET): [Catalyst]⁺• + [Ar-F]⁻• → Catalyst + Ar-F
The substitution pattern on the benzonitrile ring, including the presence of fluorine and bromine atoms, modulates the reduction potential of the molecule, thereby influencing the feasibility and rate of the initial electron transfer step. The electron-withdrawing nature of the fluorine atoms and the nitrile group in this compound makes it a potential candidate for such transformations.
Computational Studies for Probing Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable insights into the complex reaction mechanisms involving fluorinated benzonitriles. These studies allow for the detailed examination of reaction pathways, the characterization of transient intermediates, and the determination of transition state (TS) energies, which are often inaccessible through experimental means alone. acs.orgunimi.it
For the nickel-catalyzed C–CN bond activation of fluorinated benzonitriles, DFT calculations have been employed to map out the energy landscape of the reaction. acs.org These studies confirmed that the reaction proceeds through an η²-nitrile intermediate followed by an oxidative addition transition state. The calculations revealed the relative energies of intermediates and transition states, explaining the observed experimental trends, such as the enhanced stability of C-C activation products with ortho-fluoro substituents. acs.org For example, a discrepancy between an X-ray crystal structure and a DFT-optimized structure was resolved by identifying a low-energy rotational barrier in the transition state. acs.org
| Study Focus | Computational Method | Key Insights | Reference |
|---|---|---|---|
| C-CN Bond Activation | DFT with [Ni(dmpe)] fragment | Modeled reaction pathways, energies of intermediates and TS structures. | acs.org |
| Photoredox C-F Borylation | DFT calculations and KIE analysis | Supported a radical-based mechanism involving a SET step. | unimi.it |
| Vibrational Spectra | DFT (B3LYP/6-311++G(d,p)) | Predicted molecular geometry, vibrational frequencies, and thermodynamic properties. | researchgate.net |
| Perovskite Solar Cells | DFT calculations, NMR, XPS | Described molecular interactions and coordination of 4-bromo-2,6-difluorobenzonitrile (B47616). | rsc.org |
In the context of photoredox catalysis, DFT calculations have been used to support proposed mechanisms by evaluating the energetics of key steps, such as the single-electron transfer and subsequent bond cleavages. unimi.it Furthermore, computational methods like Fukui function analysis can predict the most nucleophilic or electrophilic sites within a molecule, offering predictive power for reaction chemoselectivity. researchgate.net Such computational approaches are vital for rationalizing experimental outcomes and for the predictive design of new catalytic systems and reactions involving complex substrates like this compound.
Advanced Spectroscopic Characterization Methodologies for 4 Bromo 2,5 Difluorobenzonitrile and Its Derivatives
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the structural intricacies of 4-bromo-2,5-difluorobenzonitrile. These methods probe the vibrational modes of the molecule, which are sensitive to the arrangement of atoms and the nature of the chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum provides a unique fingerprint of the compound. For benzonitrile (B105546) and its derivatives, characteristic vibrational frequencies are well-documented. researchgate.net The presence of substituents like bromine and fluorine atoms on the benzene (B151609) ring of this compound influences the vibrational frequencies of the ring and the cyano group. researchgate.netijrte.org
Experimental FTIR spectra are typically recorded in the 4000–400 cm⁻¹ range. researchgate.netsemanticscholar.org The C-H stretching vibrations in aromatic compounds are generally observed in the 3100–3000 cm⁻¹ region. ijrte.org The characteristic stretching vibration of the cyano group (C≡N) in aromatic nitriles appears in the 2240–2221 cm⁻¹ range. ijrte.org The presence of electron-withdrawing groups, such as the fluorine atoms and the nitrile group, can influence the position of this band. researchgate.net Vibrations involving the carbon-bromine bond are typically found in the 1129–480 cm⁻¹ range. ijrte.org
Table 1: Characteristic FTIR Vibrational Frequencies for Benzonitrile Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | References |
|---|---|---|
| Aromatic C-H Stretch | 3100–3000 | ijrte.org |
| Cyano (C≡N) Stretch | 2240–2221 | ijrte.org |
| Carbon-Bromine (C-Br) Stretch | 1129–480 | ijrte.org |
Raman Spectroscopy Investigations
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. The FT-Raman spectra are often recorded in the 3500–50 cm⁻¹ range. researchgate.netsemanticscholar.org The selection rules for Raman scattering differ from those for IR absorption, meaning that some vibrational modes may be active in one technique but not the other. This complementarity allows for a more complete vibrational analysis. For instance, in substituted benzenes, certain ring-breathing modes are often more prominent in the Raman spectrum.
Normal Coordinate Analysis for Vibrational Mode Assignments
To definitively assign the observed vibrational frequencies to specific atomic motions, a normal coordinate analysis (NCA) is often performed. researchgate.netlibretexts.org This theoretical calculation helps to understand the nature of the vibrational modes by describing them in terms of potential energy distributions (PEDs). researchgate.net NCA can confirm the assignments of fundamental vibrations and revise previous assignments suggested by earlier studies. researchgate.net By employing computational methods like Density Functional Theory (DFT), theoretical vibrational frequencies can be calculated and then scaled to better match experimental data, aiding in the precise assignment of each observed band in the FTIR and Raman spectra. ijrte.orgiapaar.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds like this compound. researchgate.net By probing the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment of each atom within the molecule. researchgate.net
The ¹H NMR spectrum reveals the number and connectivity of hydrogen atoms. For this compound, the protons on the benzene ring will exhibit characteristic chemical shifts and coupling patterns due to the influence of the bromine, fluorine, and nitrile substituents. Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between different atoms in the molecule, confirming the substitution pattern on the benzene ring. researchgate.net For fluorinated compounds like this compound, ¹⁹F NMR is particularly valuable, providing direct information about the fluorine atoms and their coupling with neighboring protons and carbons.
Mass Spectrometry for Molecular Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, the molecular ion peak (M⁺) in the mass spectrum will confirm its molecular weight of approximately 218.00 g/mol . nih.govscbt.comepa.gov
The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity (M⁺ and M+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu The high-resolution mass spectrum can provide the exact mass, allowing for the determination of the molecular formula (C₇H₂BrF₂N). scbt.combldpharm.com
The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. The loss of the bromine atom or the cyano group are common fragmentation pathways for benzonitrile derivatives. libretexts.org The stability of the resulting carbocations influences the intensity of the fragment peaks. libretexts.org
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | References |
|---|---|---|
| Molecular Formula | C₇H₂BrF₂N | scbt.combldpharm.com |
| Molecular Weight | ~218.00 g/mol | nih.govscbt.comepa.gov |
| Key Fragmentation | Loss of Br, CN | libretexts.org |
| Isotopic Signature | M⁺ and M+2 peaks for Bromine | miamioh.edu |
Specialized Spectroscopic Techniques: Electron Transfer Dynamics via Resonant Auger Electron Spectroscopy
Resonant Auger Electron Spectroscopy (RAES) is a sophisticated technique used to study the electronic structure and electron transfer dynamics in molecules. stanford.eduwellesley.edu This method involves the resonant excitation of a core electron to an unoccupied valence orbital, followed by the decay of this highly excited state through the emission of an Auger electron. stanford.eduwellesley.edu
By tuning the energy of the incident radiation, specific atoms within the molecule can be selectively excited. stanford.edu The kinetic energy of the emitted Auger electrons provides detailed information about the electronic states of the molecule and the dynamics of charge transfer processes that can occur on a femtosecond timescale. wellesley.eduresearchgate.net For derivatives of this compound, RAES could be employed to investigate how substituents influence the electronic environment of the nitrile group and the aromatic ring, providing insights into their reactivity and electronic properties. wellesley.edu
Theoretical and Computational Chemistry Studies on 4 Bromo 2,5 Difluorobenzonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency. nih.gov DFT calculations can predict the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This includes crucial parameters like bond lengths, bond angles, and dihedral angles.
For 4-Bromo-2,5-difluorobenzonitrile, a DFT study would reveal how the electronegative fluorine and bromine atoms and the electron-withdrawing nitrile group influence the geometry of the benzene (B151609) ring. However, specific optimized geometric parameters from DFT calculations for this compound are not available in the reviewed literature.
Table 1: Representative DFT-Calculated Geometric Parameters (Hypothetical) This table is for illustrative purposes only, as specific data for this compound was not found.
| Parameter | Bond | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | C-Br | Data not available |
| Bond Length | C-F | Data not available |
| Bond Length | C≡N | Data not available |
| Bond Angle | C-C-C (ring) | Data not available |
| Dihedral Angle | Br-C-C-F | Data not available |
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. nih.gov It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).
An MEP analysis of this compound would likely show negative potential around the nitrogen atom of the nitrile group and the fluorine atoms due to their high electronegativity, making them sites for electrophilic attack. Conversely, positive potential might be located on the hydrogen atoms of the benzene ring. Specific MEP surface plots and potential values for this molecule have not been reported in the searched literature.
Investigation of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's electronic properties and reactivity. researchgate.net The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
For this compound, the distribution of these orbitals would be influenced by the substituent groups. While DFT can be used to calculate these energies, specific HOMO, LUMO, and band gap values for this compound are not documented in the available literature.
Table 2: Frontier Molecular Orbital Energies (Hypothetical) This table is for illustrative purposes only, as specific data for this compound was not found.
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| Band Gap (LUMO-HOMO) | Data not available |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. ucf.edu Computational methods, particularly DFT, can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). biointerfaceresearch.com Molecules with significant charge asymmetry and delocalized electrons often exhibit larger NLO responses.
The combination of electron-donating (halogen) and electron-withdrawing (nitrile) groups on the aromatic ring of this compound suggests it could have interesting NLO properties. However, theoretical predictions or experimental measurements of these properties are not found in the reviewed scientific papers.
In Silico Approaches to Molecular Design and Property Prediction
In silico (computational) techniques are integral to modern molecular design and drug discovery. nih.govrsc.org By creating computational models, scientists can predict the properties of novel molecules before they are synthesized, saving time and resources. This includes predicting reactivity, biological activity, and material properties. nih.gov For instance, derivatives of this compound could be designed in silico by modifying substituent groups to optimize properties like the HOMO-LUMO gap for electronic applications or to improve binding affinity to a biological target. While these approaches are widely used, specific in silico design studies based on the this compound scaffold were not found in the literature search.
Applications of 4 Bromo 2,5 Difluorobenzonitrile in Advanced Organic Synthesis and Beyond
Utility as a Key Intermediate in Complex Organic Synthesis
The strategic placement of bromine and fluorine atoms on the benzene (B151609) ring, along with the electron-withdrawing nitrile group, makes 4-bromo-2,5-difluorobenzonitrile a highly reactive and versatile intermediate in organic synthesis. The bromine atom can readily participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. This capability is fundamental for the construction of complex molecular scaffolds.
Furthermore, the fluorine atoms enhance the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of functional groups by displacing one or both fluorine atoms with nucleophiles like amines or thiols. The nitrile group itself can be subjected to various transformations, including reduction to an amine or hydrolysis to a carboxylic acid, further expanding its synthetic utility.
A common synthetic route to this compound involves the regioselective bromination of 2,5-difluorobenzonitrile (B1295057) at the 4-position using brominating agents like N-bromosuccinimide (NBS). Another method involves the dehydration of 4-bromo-2,5-difluorobenzaldehyde (B1291445) with hydroxylamine-O-sulfonic acid. ambeed.comambeed.com
Table 1: Key Reactions and Transformations
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Nucleophilic Aromatic Substitution | Amines, Thiols | Aromatic amines, thioethers |
| Suzuki-Miyaura Coupling | Boronic acids/esters, Palladium catalyst | Biaryl compounds |
| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Aryl alkynes |
| Reduction of Nitrile | LiAlH₄, Catalytic Hydrogenation | Benzylamines |
Role in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates
The unique electronic properties and substitution pattern of this compound make it an attractive starting material for the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates.
This compound serves as a crucial building block in the synthesis of potential anti-cancer and anti-inflammatory drugs. chemimpex.com The difluorobenzonitrile moiety is a common feature in various kinase inhibitors and other targeted therapies. For instance, derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation. The synthesis of quinazolines from this compound has shown promise in this area.
In the context of anti-inflammatory agents, the development of dual inhibitors of cyclooxygenases (COX) and 5-lipoxygenase (5-LOX) is a key area of research to create safer nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The structural motifs derived from this compound can be incorporated into novel compounds designed to target these enzymes. nih.govresearchgate.net
Bicyclic heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals. montclair.eduethernet.edu.et this compound is a valuable precursor for constructing such structures. Through sequential substitution and cyclization reactions, the aromatic ring of this compound can be elaborated into various bicyclic systems, such as quinolines and pyrazolopyrimidines. researchgate.netnih.gov These heterocyclic systems are core components of many drugs, and the ability to functionalize them using this compound as a starting point is of significant interest in medicinal chemistry. ub.edunih.gov
In the field of agrochemicals, this compound is utilized in the synthesis of novel pesticides and herbicides. chemimpex.com The presence of fluorine atoms in agrochemical molecules is often associated with enhanced bioactivity, metabolic stability, and lipophilicity, which can improve the efficacy and selectivity of the final product. The versatile reactivity of this compound allows for its incorporation into a diverse range of agrochemical structures, contributing to the development of more effective and environmentally conscious crop protection solutions. chemimpex.com
Integration into Materials Science and Polymer Chemistry
Beyond its applications in the life sciences, this compound is also a valuable component in the field of materials science.
The compound is employed in the creation of advanced polymers and coatings. chemimpex.com Its unique chemical properties can be imparted to polymeric materials, leading to functionalities tailored for specific applications. chemimpex.com For example, molecularly imprinted polymers (MIPs) have been synthesized using derivatives of this structural class, such as 4-bromo-2,5-dimethoxyphenethylamine, for the selective recognition of specific molecules. ipp.ptmdpi.com This highlights the potential for creating highly selective materials for sensing and separation technologies. The stability and reactivity of this compound also make it a candidate for developing materials with enhanced thermal and chemical resistance. chemimpex.com
Incorporation into Fluorinated Aromatic Ether Nitrile Linkages for Tailored Dielectric Properties
This compound is a key monomer in the synthesis of fluorinated poly(aryl ether nitrile)s (FPENs), a class of high-performance polymers known for their thermal stability and desirable dielectric properties. The synthesis proceeds via a nucleophilic aromatic substitution polycondensation reaction. In this process, the electron-withdrawing effect of the nitrile group and the adjacent fluorine atom activates the carbon-bromine and carbon-fluorine bonds, making them susceptible to displacement by nucleophiles.
Typically, the reaction involves the polymerization of this compound with various bisphenol monomers in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), in the presence of a weak base like potassium carbonate. The base deprotonates the hydroxyl groups of the bisphenol, forming a more potent bisphenoxide nucleophile, which then attacks the activated positions on the benzonitrile (B105546) ring, displacing the bromide or fluoride (B91410) ions to form the characteristic aryl ether linkage (-O-).
The incorporation of fluorine atoms into the polymer backbone is a deliberate strategy to lower the dielectric constant and dielectric loss of the resulting material. mdpi.com Fluorine's high electronegativity reduces the electronic polarizability of the C-F bond compared to a C-H bond, which in turn leads to materials with lower dielectric constants, a critical requirement for microelectronics and 5G communication technology. mdpi.com The nitrile (-C≡N) group, while polar, contributes to the polymer's high thermal stability and mechanical strength. By carefully selecting the bisphenol co-monomer, researchers can further tailor the final properties of the polymer, such as solubility, glass transition temperature, and mechanical performance, creating materials optimized for specific high-frequency applications.
Potential as an Intermediate in Liquid Crystal Synthesis
The molecular architecture of this compound makes it a promising intermediate for the synthesis of liquid crystal (LC) materials. Liquid crystals are composed of molecules that exhibit a combination of liquid-like flow and solid-like molecular order. The essential features of such molecules, often called mesogens, are a rigid core and polar terminal groups.
This compound provides a robust and functionalizable core structure.
Rigid Core: The benzene ring provides the necessary rigidity.
Polar Group: The strong dipole moment of the nitrile (-C≡N) group is a common feature in LC molecules, contributing to the intermolecular interactions that favor the formation of ordered mesophases.
Reactive Handle: The bromine atom serves as a highly versatile reactive site for cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the extension of the rigid core by linking it to other aromatic or alicyclic rings, a common strategy for creating the elongated, rod-like shape typical of calamitic (rod-shaped) liquid crystals.
Isomeric compounds like 4-bromo-2,6-difluorobenzonitrile (B47616) are explicitly described as "midbody compounds" used in the preparation of liquid crystal materials. google.com The synthesis involves using the brominated difluorobenzonitrile as a foundational block, which is then elaborated through subsequent reactions to build more complex mesogenic structures. google.comchemicalbook.com The fluorine atoms can also play a role in modifying the mesophase behavior and tuning the dielectric anisotropy and viscosity of the final liquid crystal mixture.
Exploration in Optoelectronic and Electronic Material Applications
The unique electronic properties of this compound have led to its exploration in advanced optoelectronic and electronic materials. Its highly fluorinated structure is advantageous for creating stable and efficient organic electronic devices.
In the field of Organic Light-Emitting Diodes (OLEDs) , patent literature indicates that this compound can be used as a starting material to synthesize complex organic molecules for optoelectronic devices. google.comgoogle.com These molecules are designed to exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons generated during device operation. This leads to significantly higher internal quantum efficiencies, approaching 100%, which is a substantial improvement over conventional fluorescent emitters. google.com The electron-withdrawing nature of the difluorobenzonitrile moiety is crucial for engineering the energy levels (HOMO/LUMO) of the emitter molecule to facilitate the TADF process.
Furthermore, in the realm of photovoltaics , related difluorobenzonitrile derivatives have been successfully employed as additives to improve the quality and performance of perovskite solar cells (PSCs). For instance, 4-bromo-2,6-difluorobenzonitrile has been shown to act as a passivating agent. rsc.org The nitrile group coordinates with lead ions in the perovskite, while the fluorinated aromatic ring interacts with the organic cations through hydrogen and halogen bonding. This synergistic interaction helps to regulate the perovskite crystallization process, reduce defects at the film surface and grain boundaries, and suppress non-radiative recombination, ultimately leading to enhanced power conversion efficiency and improved operational stability of the solar cells. rsc.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 133541-45-4 | sigmaaldrich.comchemscene.com |
| Molecular Formula | C₇H₂BrF₂N | chemscene.com |
| Molecular Weight | 218.00 g/mol | chemscene.com |
| Appearance | Off white to faint lemon crystals; Crystalline powder | |
| Purity | ≥98% | chemscene.com |
| Boiling Point | 224.6 ± 35.0 °C (Predicted) | |
| Density | 1.77 ± 0.1 g/cm³ (Predicted) | |
| Storage | Room Temperature, Sealed in Dry Conditions | chemscene.combldpharm.com |
Table 2: Summary of Applications
| Application Area | Specific Use | Key Function of Compound |
| Advanced Polymer Synthesis | Monomer for fluorinated poly(aryl ether nitrile)s | Provides fluorine for low dielectric properties and a reactive site for polymerization. |
| Liquid Crystals | Intermediate in mesogen synthesis | Acts as a rigid core with a polar nitrile group and a reactive bromine handle for structural elaboration. google.com |
| Optoelectronics (OLEDs) | Building block for TADF emitters | Forms part of a larger molecule to tune electronic properties for high efficiency. google.com |
| Electronics (Solar Cells) | Additive for perovskite film formation | Passivates defects and improves film quality through coordination and bonding interactions. rsc.org |
Future Directions and Emerging Research Avenues for 4 Bromo 2,5 Difluorobenzonitrile
Development of Green Chemistry-Compliant Synthetic Methodologies
Traditional synthetic routes to aromatic nitriles often involve hazardous reagents and generate significant waste. Future research will increasingly focus on developing greener, more sustainable methods for the synthesis of 4-bromo-2,5-difluorobenzonitrile and its precursors. Key areas of interest include:
Flow Chemistry: Continuous flow reactors offer enhanced safety and control over reaction parameters, which is particularly advantageous when handling potentially hazardous reagents. beilstein-journals.orgmit.eduacs.org Flow chemistry can enable the safer use of fluorinating agents and other reactive chemicals by minimizing the volume of hazardous material present at any given time and allowing for precise temperature and mixing control. beilstein-journals.orgvapourtec.com
Alternative Cyanation Methods: Research is moving away from highly toxic cyanide sources. Future methodologies may involve cyanide-free pathways or the use of less hazardous cyanating reagents, potentially in combination with palladium catalysis.
Biocatalysis: The use of enzymes in synthesis represents a frontier in green chemistry. escholarship.org While not yet specific to this compound, research into enzymes like fluorinases, which can form C-F bonds, and cytochrome P450 enzymes, which can catalyze a variety of reactions on aromatic rings, could lead to highly selective and environmentally benign synthetic pathways for complex fluorinated molecules. nih.govnih.gov Aldolase-catalyzed reactions have also shown promise for the synthesis of chiral organofluorines. escholarship.org
| Aspect | Traditional Methods | Green Chemistry Approaches |
|---|---|---|
| Reagents | Often uses highly toxic cyanide salts (e.g., KCN, CuCN), harsh acids, and hazardous fluorinating agents like F₂ gas. wikipedia.org | Exploration of less toxic cyanide sources, cyanide-free routes, enzymatic catalysts (e.g., fluorinases), and safer fluorinating reagents (e.g., Selectfluor™ in controlled systems). vapourtec.comnih.gov |
| Process Safety | Batch processing can pose risks due to large volumes of hazardous materials and potential for thermal runaways. | Continuous flow synthesis minimizes reaction volumes, enhances heat transfer, and allows for safer handling of hazardous intermediates. beilstein-journals.orgmit.edu |
| Solvents | Often relies on volatile and toxic organic solvents (e.g., DMF, chlorinated solvents). | Use of greener solvents like ionic liquids, supercritical fluids, or aqueous media. researchgate.net |
| Efficiency & Selectivity | Can suffer from side reactions, leading to lower yields and complex purification. | Biocatalysis and advanced chemical catalysis offer higher selectivity (regio-, chemo-, and stereo-selectivity), potentially reducing waste and improving yields. escholarship.orgnih.gov |
Expanding the Scope of Selective Derivatization and Functionalization
The presence of three distinct reactive sites—the C-Br bond, the two C-F bonds, and the nitrile group—makes this compound a prime candidate for selective functionalization. Future research will likely focus on exploiting the differential reactivity of these groups to build molecular complexity in a controlled manner.
Orthogonal Cross-Coupling: The C-Br bond is significantly more reactive than C-F bonds in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. escholarship.orgnih.gov This allows for the selective functionalization of the C-Br position while leaving the C-F bonds intact for subsequent transformations. Future work will expand the library of coupling partners and optimize catalysts for even greater efficiency and selectivity, particularly for challenging substrates. d-nb.info
Nucleophilic Aromatic Substitution (SNAr): While less reactive than the C-Br bond in cross-coupling, the C-F bonds are activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitrile group. libretexts.orgmasterorganicchemistry.comwikipedia.org Research will aim to fine-tune reaction conditions (e.g., choice of nucleophile, solvent, and temperature) to achieve regioselective substitution of one or both fluorine atoms, often at the para position relative to the nitrile. researchgate.netnih.gov
Nitrile Group Transformations: The nitrile group itself can be converted into a variety of other functional groups, including amines (via reduction), amides, carboxylic acids (via hydrolysis), and tetrazoles. Developing selective methods to transform the nitrile without disturbing the halogen substituents is a key area for expanding the synthetic utility of this scaffold.
| Reactive Site | Reaction Type | Typical Reagents & Conditions | Outcome |
|---|---|---|---|
| C4-Br Bond | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Forms a new C-C bond, replacing Br with an aryl group. nih.gov |
| C4-Br Bond | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu) | Forms a new C-N bond, replacing Br with an amino group. orgsyn.org |
| C2/C5-F Bonds | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., R-O⁻, R-S⁻, R₂N⁻), polar aprotic solvent (e.g., DMSO) | Replaces one or both F atoms with the nucleophile. masterorganicchemistry.comwikipedia.org |
| Nitrile (C≡N) | Reduction | Reducing agents (e.g., LiAlH₄, H₂/catalyst) | Converts nitrile to a primary amine (-CH₂NH₂). |
| Nitrile (C≡N) | Hydrolysis | Acid or base catalysis, H₂O | Converts nitrile to a carboxylic acid (-COOH). |
In-depth Mechanistic Understanding of Complex Transformations
A deeper, fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool in this endeavor.
Future research will likely involve:
Modeling Oxidative Addition: DFT calculations can elucidate the transition state and energetics of the oxidative addition of the C-Br bond to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions. researchgate.netrsc.org This can help explain catalyst efficiency and selectivity.
Analyzing SNAr Pathways: Computational studies can map the potential energy surface for nucleophilic attack on the aromatic ring, helping to predict the regioselectivity (i.e., attack at C2 vs. C5) of SNAr reactions. This involves analyzing the stability of the negatively charged Meisenheimer intermediate. masterorganicchemistry.com
Frontier Molecular Orbital (FMO) Analysis: Understanding the energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict reactivity. For instance, the LUMO's characteristics can indicate the most likely site for nucleophilic attack or oxidative addition, providing a theoretical basis for observed selectivity. chemrxiv.org
Discovery of Novel Applications in Emerging Fields of Chemical Science
While fluorinated benzonitriles are established intermediates, future research aims to unlock novel applications for derivatives of this compound in cutting-edge areas.
Covalent Inhibitors in Medicinal Chemistry: The nitrile group can act as a "warhead" in targeted covalent inhibitors, forming a covalent bond with nucleophilic residues (like cysteine) in a protein's active site. The bromo-difluoro-substituted ring provides a tunable scaffold to optimize binding affinity, metabolic stability, and cell permeability. tandfonline.comelsevierpure.com
Advanced Materials Science: The high polarity and thermal stability conferred by the fluorine and nitrile groups make this scaffold attractive for developing performance polymers, liquid crystals, and organic electronic materials. Derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as additives to enhance the properties of other polymers.
Agrochemicals: The search for new herbicides, fungicides, and pesticides with novel modes of action is continuous. The unique electronic properties and metabolic stability of the polyhalogenated ring system make it a valuable starting point for creating new agrochemical candidates.
| Emerging Field | Potential Application | Key Structural Contributions |
|---|---|---|
| Medicinal Chemistry | Targeted Covalent Inhibitors | Nitrile group as an electrophilic warhead; Fluorine atoms to enhance binding affinity, metabolic stability, and bioavailability. tandfonline.comelsevierpure.com |
| Materials Science | Organic Electronics (e.g., OLEDs) | Rigid, tunable aromatic core; Electron-withdrawing groups (F, CN) to modify electronic properties (HOMO/LUMO levels). |
| Polymer Chemistry | High-Performance Polymers | Strong C-F bonds for thermal and chemical stability; Dipole moment from C-F and C-N bonds influencing intermolecular interactions. |
| Agrochemicals | Novel Pesticides/Herbicides | Halogen atoms as common features in active agrochemicals; Fluorine can block metabolic pathways and increase potency. |
Integration with Advanced Computational Methods and Artificial Intelligence for Accelerated Discovery
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how new molecules and reactions are discovered. This compound and its derivatives are well-suited for exploration using these in silico tools.
Reaction Optimization: ML algorithms, such as random forests, can be trained on high-throughput experimentation (HTE) data to predict the optimal conditions (catalyst, ligand, solvent, temperature) for complex reactions like Suzuki or Buchwald-Hartwig couplings. rsc.orgsemanticscholar.orgprinceton.edu This can drastically reduce the time and resources needed for experimental optimization. beilstein-journals.orgchemrxiv.org
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity, toxicity, or material properties of novel derivatives before they are synthesized. mdpi.comnih.govnih.gov These models use computed molecular descriptors to correlate a molecule's structure with its function.
AI-Driven Discovery: AI platforms can be used for the de novo design of new molecules with desired properties, using the this compound scaffold as a starting point. nih.gov Furthermore, AI can assist in retrosynthetic analysis to propose viable synthetic routes to these novel targets. blogspot.com The use of AI in predicting protein structures (e.g., AlphaFold) can also accelerate structure-based drug design, identifying how derivatives might bind to a target. rockefeller.edu
Q & A
Basic: What are the standard synthetic pathways for preparing 4-Bromo-2,5-difluorobenzonitrile?
Methodological Answer:
The synthesis typically involves halogenation and nitrile formation. A common precursor is 2,5-difluorobenzonitrile, which undergoes regioselective bromination at the 4-position. This can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Alternatively, halogen exchange reactions on pre-brominated aromatic systems may be employed. Purification often involves column chromatography or recrystallization to isolate the product .
Advanced: How can regioselectivity challenges during bromination of 2,5-difluorobenzonitrile derivatives be addressed?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. The electron-withdrawing fluorine atoms direct bromination to the para position relative to the nitrile group. To optimize selectivity:
- Use mild brominating agents (e.g., NBS with a radical initiator like AIBN) to minimize over-bromination.
- Employ Lewis acids (e.g., FeCl₃) to stabilize transition states.
- Monitor reaction progress via TLC or HPLC to terminate at the monobrominated stage.
Refer to analogous systems, such as 5-bromo-2-fluorobenzonitrile, where similar regiochemical control is documented .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting).
- IR Spectroscopy : Confirm nitrile group presence (~2220 cm⁻¹ absorption) and fluorine/bromine signatures .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 231.93 for C₇H₃BrF₂N) and isotopic patterns from bromine .
Advanced: How should researchers resolve contradictions in reported reaction yields for this compound?
Methodological Answer:
Discrepancies may arise from:
- Purity of precursors : Use HPLC-grade 2,5-difluorobenzonitrile to avoid side reactions.
- Reaction scale : Small-scale optimizations (<1 mmol) often report higher yields than bulk syntheses.
- Workup protocols : Ensure rigorous extraction (e.g., DCM/water) and drying (MgSO₄) to recover product efficiently.
Cross-reference methodologies from studies on related compounds, such as 4-bromo-2,3-difluorobenzonitrile, to identify best practices .
Basic: In what types of reactions is this compound commonly used?
Methodological Answer:
This compound serves as a versatile intermediate in:
- Suzuki-Miyaura cross-couplings : The bromine atom reacts with arylboronic acids to form biaryl systems.
- Nucleophilic aromatic substitution : Fluorine atoms activate the ring for substitutions with amines or thiols.
- Cyanide group transformations : Reduction to amines or hydrolysis to carboxylic acids .
Advanced: How does the electronic environment influence its reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing nitrile and fluorine groups:
- Enhance oxidative addition in Pd-catalyzed couplings by polarizing the C-Br bond.
- Modulate steric accessibility : Fluorine’s small size allows facile access to the catalytic site compared to bulkier substituents.
Comparative studies with 5-bromo-2-fluorobenzonitrile suggest faster reaction kinetics due to similar electronic profiles .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Based on structurally similar brominated/fluorinated aromatics:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust/vapors.
- Storage : Keep in a cool, dry place away from oxidizers.
Refer to SDS guidelines for analogous compounds like 1,4-dibromo-2,3-difluorobenzene for spill management .
Advanced: What computational methods aid in predicting its reactivity or stability?
Methodological Answer:
- DFT calculations : Model transition states for bromination or substitution reactions.
- Hammett plots : Correlate substituent effects with reaction rates using σ values for -F and -CN groups.
- Molecular docking : Predict interactions in biological systems (e.g., enzyme inhibition) based on analogs like 4-bromo-2,5-difluorobenzoic acid .
Basic: How is the purity of this compound validated?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
- Melting point analysis : Compare observed mp (if crystalline) to literature values.
- Elemental analysis : Confirm C, H, N, Br, and F percentages within ±0.3% of theoretical values .
Advanced: What are the challenges in scaling up its synthesis for preclinical studies?
Methodological Answer:
- Exothermic reactions : Control bromination heat using jacketed reactors.
- Byproduct formation : Optimize stoichiometry (e.g., 1.1 eq NBS) to minimize di-brominated byproducts.
- Cost-effective purification : Replace column chromatography with fractional crystallization for bulk batches.
Lessons from scaled syntheses of 5-bromo-2-fluorobenzonitrile highlight these strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
